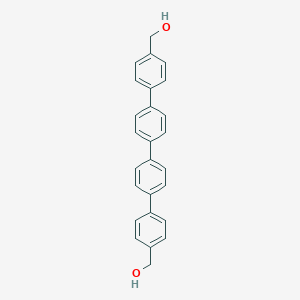
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may involve halogenation reactions using reagents like N-bromosuccinimide and N-chlorosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of such compounds often employs large-scale halogenation and condensation reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Halogenated benzimidazoles can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives .
Scientific Research Applications
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity. For example, some benzimidazole derivatives inhibit tubulin polymerization, affecting cell division and exhibiting anticancer activity .
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its inhibitory activity against protein kinase CK2.
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: Inhibits mRNA synthesis in eukaryotic cells.
Uniqueness: Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is unique due to its specific halogenation pattern and trifluoromethyl group, which can enhance its biological activity and stability compared to other benzimidazole derivatives .
Properties
CAS No. |
41035-29-4 |
|---|---|
Molecular Formula |
C8HBr2Cl2F3N2 |
Molecular Weight |
412.81 g/mol |
IUPAC Name |
4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-3(11)4(12)2(10)6-5(1)16-7(17-6)8(13,14)15/h(H,16,17) |
InChI Key |
ANVVSVJVHZJQCX-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Cl)Cl)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



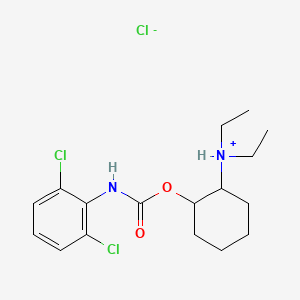
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

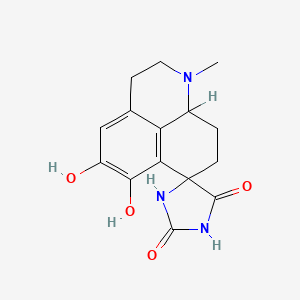
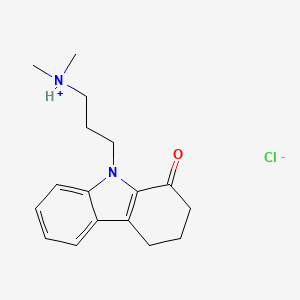
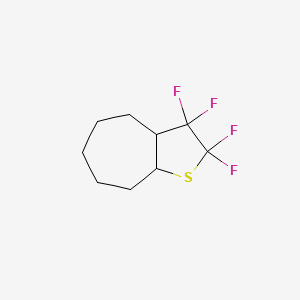
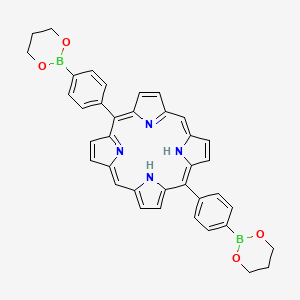
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
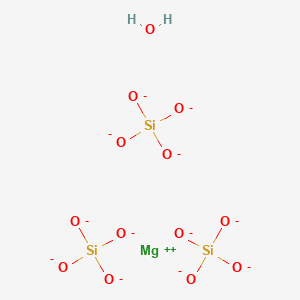

![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)

